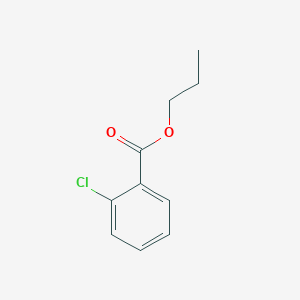

Propyl 2-chlorobenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry Research

Halogenated benzoate esters are a class of compounds extensively studied for their diverse chemical properties and applications. The introduction of a halogen atom onto the benzene (B151609) ring of a benzoate ester can significantly alter its electronic environment, reactivity, and physical characteristics. Research in this area often focuses on understanding how the type of halogen (fluorine, chlorine, bromine, iodine) and its position on the ring influence reaction kinetics, mechanisms, and the potential for the compound to serve as a building block in organic synthesis. nih.gov

For instance, studies on brominated benzoate esters have explored their hydrolytic stability, revealing how the position of the bromine atom affects the rate of hydrolysis. nih.gov Similarly, research on halogenated organic phosphate (B84403) esters investigates their interactions with biological macromolecules, highlighting the role of the halogen in binding affinity and conformational changes. nih.gov Propyl 2-chlorobenzoate (B514982) fits within this context as a model compound for examining the effects of a chloro-substituent in close proximity to the ester functional group. Its study contributes to the broader understanding of how halogenation impacts the chemical and physical behavior of aromatic esters.

Significance of Ortho-Substitution in Aromatic Ester Systems for Academic Inquiry

The placement of a substituent at the ortho-position (the carbon atom adjacent to the point of attachment of the main functional group) of a benzene ring introduces unique steric and electronic effects that are a subject of significant academic inquiry. In Propyl 2-chlorobenzoate, the chlorine atom is in the ortho-position relative to the propyl ester group.

This specific arrangement creates notable steric hindrance around the ester carbonyl group. This crowding can influence the molecule's preferred conformation and affect the accessibility of the carbonyl carbon to nucleophiles, potentially altering the rates and pathways of reactions such as hydrolysis or transesterification compared to its meta- and para-isomers. wikipedia.orglibretexts.org

Electronically, the chlorine atom is an electron-withdrawing group due to its inductive effect, but it can also donate electron density through resonance. pressbooks.pub While halogens are generally considered deactivating groups in electrophilic aromatic substitution, they act as ortho, para-directors. pressbooks.publibretexts.org However, the steric bulk of the ortho-chloro substituent in this compound can hinder substitution at the other ortho-position (position 6), making the para-position (position 4) the more likely site for electrophilic attack. The study of such ortho-substituted systems is crucial for developing predictive models of chemical reactivity, such as extensions of the Hammett equation, which in its basic form does not account for the steric effects introduced by ortho-substituents. wikipedia.org

Overview of Contemporary Research Trajectories

Current research involving this compound primarily focuses on its utility as an intermediate or a structural motif in the synthesis of more complex molecules. Its specific substitution pattern makes it a valuable precursor for creating compounds with defined three-dimensional structures. For example, derivatives of this compound, such as 3-(4-Pyridylcarbonylamino)this compound, have been synthesized, indicating its use as a scaffold in medicinal chemistry or materials science research. nih.gov Another complex molecule, 1-(2-(4-propoxybenzoyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate, also incorporates the 2-chlorobenzoate moiety, demonstrating its role as a building block. sigmaaldrich.com

Furthermore, the foundational chemical structure, 2-chlorobenzoic acid, from which this compound is derived, is a key starting material for various synthetic processes. chemicalbook.comwikipedia.org For instance, lithium 2-chlorobenzoate is used in the preparation of 2-arylthiobenzoic acids, which are intermediates for thioxanthene (B1196266) compounds. google.com Research on the synthesis and reactions of these related compounds provides indirect but significant context for the application of this compound in synthetic organic chemistry.

Data Tables

Table 1: Chemical and Physical Properties of this compound This table provides a summary of the key identifiers and computed physical properties of this compound. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 25800-28-6 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.64 g/mol |

| Canonical SMILES | CCCOC(=O)C1=CC=CC=C1Cl |

| InChI Key | UDEIXQKSOXLXBS-UHFFFAOYSA-N |

| Physical Form | Liquid |

| XLogP3 | 4.2 |

Table 2: Comparison of Propyl Chlorobenzoate Isomers This table compares this compound with its meta- and para-isomers, highlighting the differences in their basic identifiers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 25800-28-6 nih.gov | C₁₀H₁₁ClO₂ | 198.65 g/mol nih.gov |

| Propyl 3-chlorobenzoate | 25800-29-7 chemscene.com | C₁₀H₁₁ClO₂ | 198.65 g/mol chemscene.com |

| Propyl 4-chlorobenzoate (B1228818) | 25800-30-0 nih.gov | C₁₀H₁₁ClO₂ | 198.64 g/mol nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

propyl 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEIXQKSOXLXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278555 | |

| Record name | propyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25800-28-6 | |

| Record name | NSC406727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Propyl 2 Chlorobenzoate

Classical Esterification Routes for Propyl 2-chlorobenzoate (B514982) Synthesis

The formation of propyl 2-chlorobenzoate typically follows classical esterification protocols. These methods are well-established and widely utilized in both laboratory and industrial settings for the synthesis of a variety of esters.

Acid-Catalyzed Esterification of 2-Chlorobenzoic Acid with Propanol (B110389)

The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of 2-chlorobenzoic acid and propanol in the presence of a strong acid catalyst. libretexts.orgmasterorganicchemistry.com The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

The efficiency of the Fischer-Speier esterification is highly dependent on several factors, including the choice of catalyst, reaction temperature, and the molar ratio of the reactants.

Catalyst Selection: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used as catalysts. masterorganicchemistry.comchemguide.co.uk These acids protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. libretexts.orgyoutube.com Alternative catalysts, such as tosic acid (TsOH), have also been employed. masterorganicchemistry.com Recent research has explored the use of solid acid catalysts and deep eutectic solvents to facilitate easier separation and improve the environmental profile of the reaction. academicpublishers.orgrsc.org For instance, a deep eutectic solvent composed of choline (B1196258) chloride and chromium(III) chloride hexahydrate has been shown to be an effective catalyst for esterification reactions at room temperature. rsc.org

Reaction Temperature and Molar Ratio: The reaction rate is significantly influenced by temperature. Higher temperatures generally lead to faster reaction rates. ceon.rs However, the temperature is often limited by the boiling points of the reactants and solvent. The molar ratio of alcohol to carboxylic acid is another critical parameter. Using a large excess of propanol can shift the equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.comceon.rs Studies on the esterification of propanoic acid with 1-propanol (B7761284) have shown that increasing the acid/alcohol molar ratio and temperature increases the reaction rate and yield. ceon.rs A maximum yield of 96.9% for n-propyl propanoate was achieved at a molar ratio of propanoic acid/1-propanol/catalyst of 1/10/0.20 and a temperature of 65°C. ceon.rs

Table 1: Optimization of Fischer Esterification Conditions

| Parameter | Condition | Effect on Yield and Rate |

|---|---|---|

| Catalyst | Sulfuric Acid, Hydrochloric Acid, Tosic Acid | Increases reaction rate by protonating the carbonyl group. masterorganicchemistry.comchemguide.co.uk |

| Reactant Ratio | Excess Propanol | Shifts equilibrium to favor product formation, increasing yield. masterorganicchemistry.comceon.rs |

| Temperature | Elevated (e.g., 65°C) | Increases reaction rate. ceon.rs |

| Byproduct Removal | Removal of Water | Shifts equilibrium to favor product formation. libretexts.orgmasterorganicchemistry.com |

The Fischer-Speier esterification proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of 2-chlorobenzoic acid by the acid catalyst. masterorganicchemistry.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon.

The alcohol (propanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comrsc.org Following the nucleophilic attack, a proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com The elimination of water from the tetrahedral intermediate regenerates the carbonyl group, now as part of the ester. masterorganicchemistry.com The final step involves the deprotonation of the carbonyl oxygen to yield the final ester product, this compound, and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com All steps in this mechanism are reversible. libretexts.orgmasterorganicchemistry.com

Acyl Chloride Alcoholysis for this compound Formation

An alternative and often more rapid method for preparing this compound is through the reaction of 2-chlorobenzoyl chloride with propanol. chemguide.co.uklibretexts.org Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, and the reaction with alcohols is typically fast and exothermic, often occurring at room temperature. libretexts.orgdocbrown.info

2-Chlorobenzoyl chloride is commonly synthesized from 2-chlorobenzoic acid. orgsyn.org A standard laboratory method involves treating 2-chlorobenzoic acid with thionyl chloride (SOCl₂). libretexts.orgchemicalbook.com This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org The subsequent attack by a chloride ion yields the acyl chloride. libretexts.org Another method for preparing 2-chlorobenzoyl chloride is by reacting 2-chlorobenzaldehyde (B119727) with chlorine in the presence of a catalyst like phosphorus pentachloride. google.comgoogle.com This process has been optimized to achieve high yields (over 90%) and purities (above 95%) in a reduced reaction time. google.comgoogle.com

Table 2: Synthesis Methods for 2-Chlorobenzoyl Chloride

| Reactant | Reagent | Conditions | Yield |

|---|---|---|---|

| 2-Chlorobenzoic Acid | Thionyl Chloride (SOCl₂) | Toluene, 75°C, overnight | 100% (crude) chemicalbook.com |

| 2-Chlorobenzaldehyde | Chlorine (Cl₂), Phosphorus Pentachloride (PCl₅) | 140-170°C | >90% google.comgoogle.com |

| 2-Chlorobenzoic Acid | Phosphorus Pentachloride (PCl₅) | - | - orgsyn.org |

The reaction between an acyl chloride and an alcohol is a nucleophilic addition-elimination reaction. chemguide.co.ukdocbrown.info The reaction is generally very fast due to the high reactivity of the acyl chloride. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. docbrown.info

The mechanism involves a nucleophilic attack on the carbonyl carbon by a lone pair of electrons on the oxygen of the propanol molecule. chemguide.co.uklibretexts.org This addition step forms a tetrahedral intermediate. chemguide.co.uk The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as the leaving group. chemguide.co.uklibretexts.org Finally, the chloride ion abstracts a proton from the oxonium ion to form the ester and hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction is essentially irreversible due to the formation of the stable hydrogen chloride gas. This high reactivity and irreversibility often lead to very high yields of the ester product.

Modern and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound typically involves the esterification of 2-chlorobenzoic acid with propanol. Modern synthetic strategies are increasingly focused on environmentally benign methods that offer high efficiency and atom economy.

Solvent-Free or Aqueous Media Synthesis

Traditional esterification reactions often employ organic solvents, which can be hazardous and environmentally damaging. To mitigate this, research has explored solvent-free and aqueous media synthesis routes.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are a cornerstone of green chemistry. For the synthesis of esters like this compound, this can be achieved by heating the carboxylic acid (2-chlorobenzoic acid) and the alcohol (propanol) in the presence of a catalyst. The absence of a solvent reduces waste, simplifies purification, and can sometimes lead to faster reaction rates. Mechanically induced solvent-free esterification using high-speed ball milling is an emerging technique that can promote reactions at room temperature, further enhancing the green credentials of the process. nih.gov

One approach involves the use of solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) K10 clay. ijstr.org This heterogeneous catalyst facilitates the esterification of substituted benzoic acids with alcohols under solvent-free conditions, offering high yields and easy separation of the catalyst. ijstr.org Another method utilizes surfactant-combined catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) which can catalyze esterification at room temperature without the need for any solvent. psu.edu

Aqueous Media Synthesis:

While less common for traditional esterification due to the equilibrium favoring the reactants in the presence of excess water, certain catalytic systems can facilitate esterification in aqueous environments. However, for the synthesis of this compound, solvent-free conditions are generally more explored and practical.

Catalytic Approaches for Enhanced Atom Economy

Catalysis is pivotal in modern organic synthesis for improving reaction rates, selectivity, and atom economy. Various catalytic systems can be employed for the synthesis of this compound.

Homogeneous Catalysis:

The classic Fischer esterification method employs a strong mineral acid, such as sulfuric acid or tosic acid, as a homogeneous catalyst. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the 2-chlorobenzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by propanol. masterorganicchemistry.com While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to purification challenges and potential product contamination.

Heterogeneous Catalysis:

To overcome the drawbacks of homogeneous catalysis, solid acid catalysts are increasingly used. These catalysts are easily separable by filtration, reusable, and often less corrosive. Examples of heterogeneous catalysts applicable to esterification include:

Modified Clays: As mentioned, montmorillonite K10 modified with phosphoric acid has proven effective for the solvent-free esterification of benzoic acids. ijstr.org

Supported Iron Oxide Nanoparticles: Iron oxide nanoparticles supported on materials like SBA-15 have been used as efficient and recoverable catalysts for the esterification of carboxylic acids under solvent-free conditions. mdpi.com

Ion-Exchange Resins: Acidic cation exchange resins such as Dowex and Amberlite are effective catalysts for esterification and can be easily removed from the reaction mixture. acs.org

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic metals. While the direct organocatalytic esterification of 2-chlorobenzoic acid is not extensively documented for this compound specifically, general principles of organocatalysis can be applied. For instance, 4-(N,N-dimethylamino)pyridine (DMAP) and its derivatives are known to be excellent catalysts for acylation reactions. organic-chemistry.org Dual organocatalyst systems, combining an acid and a base, have also been developed for high-temperature polymerizations and could potentially be adapted for ester synthesis. acs.org

Interactive Data Table: Catalytic Approaches for Esterification

| Catalyst Type | Catalyst Example | Reaction Conditions | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Reflux with excess alcohol | High reaction rates | Difficult separation, corrosive |

| Heterogeneous | Modified Montmorillonite K10 | Solvent-free, reflux | Easy separation, reusable | May require higher temperatures |

| Heterogeneous | Supported Iron Oxide NP | Solvent-free, reflux | Recyclable, efficient | Catalyst preparation required |

| Organocatalyst | DMAP derivatives | Base-free conditions | Mild conditions, metal-free | Catalyst cost can be high |

Derivatization and Transformation Reactions of this compound

The chemical reactivity of this compound is characterized by the transformations of its ester functional group and the chloro-substituent on the aromatic ring.

Investigations into Hydrolysis Mechanisms

The hydrolysis of this compound, the reverse of its formation, involves the cleavage of the ester bond to yield 2-chlorobenzoic acid and propanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of propanol lead to the formation of 2-chlorobenzoic acid.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to expel the propoxide ion. The propoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The hydrolysis of substituted o-chlorobenzoic acids has been a subject of mechanistic studies. rsc.org

Reduction Pathways of the Ester and Aromatic Halide Moieties

The reduction of this compound can proceed via different pathways, targeting either the ester group, the aromatic halide, or both.

Reduction of the Ester Group:

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by elimination of the propoxide ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced to 2-chlorobenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters unless activated by certain additives.

Recent advancements have explored more selective and milder reduction methods. For instance, electrochemical reduction of benzoic acid esters using water as a hydrogen source has been demonstrated. masterorganicchemistry.comrsc.org Furthermore, nickel-catalyzed methods have been developed for the exhaustive reduction of aryl esters directly to the corresponding methyl arenes. chemistryviews.org

Reduction of the Aromatic Halide:

The carbon-chlorine bond on the aromatic ring can be cleaved through various reduction methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can be employed for dehalogenation. Another method involves the use of sodium borohydride in the presence of a copper(I) salt, such as cuprous chloride (Cu₂Cl₂), which has been shown to selectively reduce aryl halides. lookchem.comsciencemadness.org

The chemoselective reduction of either the ester or the chloro group in the presence of the other is a synthetic challenge that depends on the choice of reagents and reaction conditions.

Nucleophilic Aromatic Substitution Reactions on the Chloro-Substituted Ring

The chloro substituent on the aromatic ring of this compound can be replaced by a nucleophile through a nucleophilic aromatic substitution (SₙAr) reaction. For this reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups. libretexts.orgpressbooks.pub The ester group at the ortho position has a moderate electron-withdrawing effect, which can facilitate SₙAr reactions, albeit typically requiring forcing conditions (high temperature and/or pressure).

The generally accepted mechanism for SₙAr is the addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge is delocalized over the aromatic ring and the carbonyl group of the ester. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. The reactivity order for halogens in SₙAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com

While specific examples of SₙAr reactions on this compound are not widely reported in readily accessible literature, the principles can be applied to predict its reactivity with various nucleophiles such as ammonia, amines, and alkoxides.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents | Product(s) | Key Mechanistic Feature |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 2-Chlorobenzoic acid, Propanol | Protonation of carbonyl oxygen |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium 2-chlorobenzoate, Propanol | Nucleophilic attack by OH⁻ |

| Ester Reduction | LiAlH₄, then H₃O⁺ | 2-Chlorobenzyl alcohol, Propanol | Hydride attack on carbonyl carbon |

| Aryl Halide Reduction | NaBH₄, Cu₂Cl₂ | Propyl benzoate (B1203000) | Reductive dehalogenation |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., NH₃), heat | Propyl 2-(nucleophile)benzoate | Formation of Meisenheimer complex |

A thorough search of publicly available scientific databases and literature has revealed a lack of specific experimental and theoretical spectroscopic data for the chemical compound this compound. While spectral information for related compounds such as 2-chlorobenzoic acid, propyl 4-chlorobenzoate (B1228818), and propyl benzoate is accessible, detailed research findings corresponding to the specific structure of this compound could not be located.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the spectroscopic and structural characterization of this compound that adheres to the requested outline, which includes:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies:

Specific Proton (¹H) NMR chemical shift assignments and coupling constants.

Detailed Carbon-13 (¹³C) NMR spectroscopic characterization.

Application of two-dimensional NMR techniques for its structural elucidation.

Vibrational Spectroscopy Investigations (FT-IR and FT-Raman):

Analysis of characteristic functional group absorption bands.

Correlation of experimental data with theoretical vibrational frequencies.

Information regarding these specific analytical techniques for this compound is not present in the searched scientific literature. Therefore, the creation of data tables and a detailed discussion of research findings as instructed cannot be fulfilled at this time.

Spectroscopic and Structural Characterization Techniques in Propyl 2 Chlorobenzoate Research

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of Propyl 2-chlorobenzoate (B514982) (C₁₀H₁₁ClO₂) and for elucidating its structure through controlled fragmentation. The nominal molecular weight is 198.65 g/mol moldb.com. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For aromatic esters, the molecular ion peak is typically prominent due to the stability of the aromatic system youtube.com.

The fragmentation of Propyl 2-chlorobenzoate is influenced by the "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation, leading to characteristic pathways not observed in the corresponding meta- and para-isomers acs.orgnih.gov. For ortho-substituted benzoic acid esters, a key fragmentation process involves the neighboring group participation of the ester function, often leading to the significant loss of an alcohol molecule (propanol in this case) acs.orgnih.gov.

Key fragmentation pathways for aromatic esters include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the propoxy radical (•OCH₂CH₂CH₃) to form the 2-chlorobenzoyl cation.

McLafferty Rearrangement: A hydrogen atom is transferred from the γ-carbon of the propyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.

Ortho Effect-Driven Elimination: Intramolecular interaction between the ortho-chloro substituent and the ester group can facilitate specific rearrangements, such as the loss of propanol (B110389) acs.org.

A summary of expected key fragments for this compound is presented below.

| Ion Description | Proposed Formula | Expected m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₀H₁₁ClO₂]⁺˙ | 198/200 | Electron Ionization |

| Loss of Propoxy Radical | [C₇H₄ClO]⁺ | 139/141 | α-cleavage |

| Loss of Propene | [C₇H₅ClO₂]⁺˙ | 156/158 | McLafferty Rearrangement |

| Phenyl Cation | [C₆H₄Cl]⁺ | 111/113 | Subsequent fragmentation |

Note: The presence of a chlorine atom results in characteristic isotopic peaks (M and M+2) in an approximate 3:1 ratio.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Analogues

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level mdpi.com. While a specific crystal structure for this compound is not publicly documented, analysis of its analogues—such as other halogenated benzoic acid esters and related aromatic compounds—provides a robust framework for understanding its expected structural characteristics acs.orgeurjchem.com. SCXRD studies allow for the unambiguous determination of molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the crystal packing rsc.org.

SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. The geometry of the 2-chlorophenyl group is expected to be largely planar, though minor deviations can occur due to crystal packing forces. The C-Cl bond length and the geometry of the ester functional group (-COO-) would be determined with high precision.

A key structural feature is the conformation defined by the torsion angles between the phenyl ring and the ester group, as well as the conformation of the flexible propyl chain. In related 2-halobenzoyl compounds, the molecule often exists in non-planar conformations to minimize steric strain between the ortho-substituent and the carbonyl group researchgate.net. The propyl chain can adopt various conformations (e.g., anti or gauche) to optimize packing efficiency within the crystal lattice.

Expected Geometric Parameters from Analogues:

| Parameter | Description | Expected Value Range |

| C-Cl Bond Length | Distance between the aromatic carbon and the chlorine atom. | ~1.74 Å |

| C=O Bond Length | Length of the carbonyl double bond in the ester group. | ~1.21 Å |

| C-O Bond Length | Length of the single bond between the carbonyl carbon and the ester oxygen. | ~1.34 Å |

| O-C (propyl) Bond Length | Length of the single bond between the ester oxygen and the propyl chain. | ~1.46 Å |

| C-C-O-C Torsion Angle | Defines the orientation of the ester group relative to the phenyl ring. | Variable, influenced by steric effects. |

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions rsc.orgsemanticscholar.org. For this compound, several types of interactions are anticipated to play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C–H···O hydrogen bonds are expected, where hydrogen atoms from the phenyl ring or the propyl chain interact with the carbonyl oxygen atom of an adjacent molecule. These interactions are frequently observed as structure-directing motifs in the crystals of related esters nih.gov.

Halogen···Halogen Contacts: Interactions between chlorine atoms of neighboring molecules (Cl···Cl) can contribute to crystal stability. The geometry and distance of these contacts determine whether they are stabilizing halogen bonds or simple van der Waals interactions.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions. These can occur in a face-to-face or offset (parallel-displaced) arrangement, with intermolecular distances typically in the range of 3.4–3.8 Å acs.org. Dispersion forces are the primary driver of these attractions acs.org.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice nih.govrsc.org. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density. By mapping various properties onto this surface, one can analyze the molecular environment.

The analysis generates a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance to the nearest atom nucleus inside the surface (dᵢ) against the distance to the nearest atom nucleus outside the surface (dₑ) rsc.org. The relative area of the surface corresponding to different types of atomic contacts can be calculated, providing a quantitative measure of their importance in the crystal packing.

For this compound, Hirshfeld analysis would likely reveal the following contributions:

H···H Contacts: Typically the most abundant interaction, arising from contacts between the hydrogen atoms of the propyl chains and phenyl rings of neighboring molecules acs.orgnih.gov.

O···H/H···O Contacts: These represent the C-H···O hydrogen bonds and appear as distinct "spikes" on the fingerprint plot acs.orgnih.gov.

Cl···H/H···Cl Contacts: These contacts quantify the interactions involving the chlorine atom and nearby hydrogen atoms.

π-π Stacking: These interactions are visualized on the Hirshfeld surface through tools like the shape index and curvedness, which identify the characteristic flat, complementary regions where aromatic rings stack together researchgate.netmdpi.commdpi.com.

Illustrative Table of Intermolecular Contact Contributions from Hirshfeld Analysis of an Analogous Aromatic Ester:

| Contact Type | Contribution (%) | Description |

| H···H | 45 - 55% | Represents the largest contribution to the crystal packing. |

| C···H/H···C | 20 - 30% | Significant van der Waals interactions. |

| O···H/H···O | 10 - 20% | Corresponds to weak C-H···O hydrogen bonds. |

| Cl···H/H···Cl | 5 - 10% | Interactions involving the halogen atom. |

| Other (C···C, C···O, etc.) | < 5% | Minor contributions including potential π-π contacts. |

This quantitative breakdown allows for a detailed comparison of packing motifs between different crystalline forms (polymorphs) or between related molecules, providing deep insight into the forces that govern solid-state structures acs.org.

Computational Chemistry and Theoretical Modeling of Propyl 2 Chlorobenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and reactivity.

Geometry Optimization and Electronic Structure Calculations

A fundamental step in computational chemistry is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For propyl 2-chlorobenzoate (B514982), this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional model of the molecule in its most stable conformation. Following optimization, electronic structure calculations would reveal the distribution of electrons within the molecule, offering insights into its polarity and bonding characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier molecular orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For propyl 2-chlorobenzoate, this analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. youtube.com It uses a color scale to indicate regions of positive and negative potential, which are associated with electrophilic and nucleophilic reactivity, respectively. For this compound, an MEP analysis would identify the electron-rich areas, such as around the oxygen atoms of the ester group, and electron-poor regions, which would be susceptible to nucleophilic attack.

Non-Covalent Interaction (NCI) Analysis and Characterization

Non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, play a crucial role in molecular conformation and intermolecular interactions. nih.govresearchgate.netresearchgate.net NCI analysis, often visualized through NCI plots, helps to identify and characterize these weak interactions within a molecule or between molecules. For this compound, this analysis could reveal intramolecular interactions that influence its three-dimensional shape.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. scirp.org By comparing the calculated frequencies with experimental spectra, the vibrational modes of the molecule can be assigned to specific atomic motions. For this compound, these calculations would help to interpret its experimental IR and Raman spectra, providing a deeper understanding of its structural and bonding characteristics. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. github.iowikipedia.orgnih.govnih.govresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict various properties without the need for experimental measurements. For this compound, QSPR studies could be developed to predict properties such as its boiling point, solubility, or retention time in chromatography, based on a dataset of related benzoate (B1203000) esters. organic-chemistry.org However, no specific QSPR studies for this compound have been reported.

Computational Derivation of Descriptors for this compound and Analogues

In the field of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are calculated from the molecular structure and are fundamental to the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. For this compound and its analogues, a variety of descriptors can be computationally derived to encode its structural, physical, and electronic features.

These descriptors are typically calculated using software that analyzes the 2D or 3D representation of the molecule. Key descriptors include:

Molecular Weight (MW): The mass of one mole of the substance.

XLogP3: A computed value for the logarithm of the octanol/water partition coefficient, which indicates the molecule's hydrophobicity. nih.gov

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with properties like drug transport.

Rotatable Bond Count: The number of bonds that allow free rotation, influencing the molecule's conformational flexibility.

InChI and InChIKey: The IUPAC International Chemical Identifier provides a unique, layered text representation of the molecule, with the InChIKey being a shorter, hashed version for database searches. nih.govnih.govsigmaaldrich.com

SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings. nih.govnih.gov

The calculation of these descriptors for this compound and its parent acid, 2-chlorobenzoic acid, provides a quantitative basis for comparing their chemical behavior and for building predictive models.

| Descriptor | This compound | 2-Chlorobenzoic acid (Analogue) |

|---|---|---|

| Molecular Formula | C10H11ClO2 nih.gov | C7H5ClO2 nih.gov |

| Molecular Weight | 198.64 g/mol nih.gov | 156.56 g/mol nih.gov |

| XLogP3 | 4.2 nih.gov | 2.1 nih.gov |

| Topological Polar Surface Area | 26.3 Ų nih.gov | 37.3 Ų nih.gov |

| InChIKey | UDEIXQKSOXLXBS-UHFFFAOYSA-N nih.govsigmaaldrich.com | IKCLCGXPQILATA-UHFFFAOYSA-N nih.gov |

| SMILES | CCCOC(=O)C1=CC=CC=C1Cl nih.gov | C1=CC=C(C(=C1)C(=O)O)Cl nih.gov |

Predictive Models for Chemical Reactivity and Stability

Predictive models in computational chemistry leverage molecular descriptors to forecast the behavior of compounds like this compound in chemical reactions. These models range from classical empirical equations to sophisticated machine learning algorithms.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For substituted benzoates, QSAR models can predict properties such as their rate of hydrolysis or their interaction with biological targets. researchgate.net These models are built by developing a regression expression that correlates descriptor values (e.g., electronic, steric, and hydrophobic parameters) with observed activity. researchgate.netnih.gov For instance, a QSAR model for substituted benzoates might use descriptors like the Hammett substitution constant (σ), molar refractivity, and dipole moment to predict their reaction rates. The model's robustness and predictive power are typically validated through internal methods like leave-one-out cross-validation and external validation with new data. nih.gov

Classical Reactivity Models (Hammett Equation): The Hammett equation is a classic example of a linear free-energy relationship used to predict the reactivity of substituted benzene (B151609) derivatives. wikipedia.org It describes the influence of meta- and para-substituents on the reaction rate. The equation is given by log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends only on the specific substituent), and ρ is the reaction constant (which depends on the reaction type but not the substituent). wikipedia.org For this compound, the ortho-chloro substituent's effect is more complex due to steric hindrance and direct field effects, often requiring modified or extended Hammett-type equations. The positive reaction constant (ρ) for the alkaline hydrolysis of benzoate esters (e.g., +2.498 for ethyl benzoates) indicates that the reaction is sensitive to substituents and that negative charge is built up in the transition state, a process accelerated by electron-withdrawing groups like chlorine. wikipedia.org

Modern Machine Learning Models: More recently, machine learning (ML) and deep learning models have been applied to predict chemical reactivity with greater accuracy and broader applicability. mit.edu These models, particularly graph-based approaches like Graph Convolutional Networks (GCNs), can learn directly from the molecular graph structure, embedding nuanced information about the local chemical environment (e.g., steric and electronic effects) without relying on pre-calculated descriptors. nih.gov For a molecule like this compound, an ML model could be trained on a large dataset of esterification or hydrolysis reactions to predict its reaction yield, optimal conditions, or even its stability under various conditions. nih.gov These models have shown excellent performance in predicting reaction outcomes, even for molecules not seen during training, highlighting their extrapolative ability. nih.gov By integrating chemical knowledge into the model architecture, researchers can create tools that not only predict reactivity but also provide interpretable insights into the underlying reaction mechanisms. nih.govnih.gov

Applications of Propyl 2 Chlorobenzoate in Advanced Materials and Chemical Intermediates

Role as an Intermediate in Fine Chemical Synthesis

Propyl 2-chlorobenzoate (B514982) serves as a versatile intermediate in the synthesis of a variety of fine chemicals. Its chemical structure, featuring a reactive chlorine atom and an ester group, allows for a range of chemical transformations.

Precursor for Organophosphorus Ligands (e.g., o-diphenylphosphinobenzoic acid)

A notable application of propyl 2-chlorobenzoate is in the synthesis of o-diphenylphosphinobenzoic acid. google.com This organophosphorus compound is a vital ligand in catalysis. wikipedia.org The synthesis involves a coupling reaction where the chlorine atom on the benzene (B151609) ring of this compound is substituted by a diphenylphosphine (B32561) group. google.comwikipedia.org

The general process involves the reaction of propyl o-chlorobenzoate with a source of diphenylphosphine, such as diphenylphosphine potassium, in a suitable solvent like tetrahydrofuran. google.com This is followed by hydrolysis of the resulting ester to yield o-diphenylphosphinobenzoic acid. google.com A patent describes a method where chlorodiphenylphosphine (B86185) reacts with an alkali metal to form a diphenyl phosphine (B1218219) alkali metal salt, which then undergoes a coupling reaction with propyl o-chlorobenzoate. google.com The subsequent hydrolysis of the ester produces o-diphenylphosphinobenzoic acid with high purity and good yield. google.com

Table 1: Synthesis of o-diphenylphosphinobenzoic acid

| Reactant 1 | Reactant 2 | Product | Key Reaction Type |

|---|---|---|---|

| This compound | Diphenylphosphine potassium | Propyl diphenylphosphinobenzoate | Nucleophilic aromatic substitution |

Building Block for Complex Polyfunctional Heterocyclic Skeletons

While direct research detailing the use of this compound in synthesizing complex polyfunctional heterocyclic skeletons is not extensively documented, the parent molecule, 2-chlorobenzoic acid, is a known precursor for such structures. multichemindia.comgoogleapis.com The ester, this compound, can be hydrolyzed to 2-chlorobenzoic acid, which then participates in various cyclization and condensation reactions to form heterocyclic systems. These heterocyclic structures are often the core of pharmacologically active molecules and other functional organic materials. googleapis.comresearchgate.net The reactivity of the chloro- and carboxyl- groups allows for the construction of diverse heterocyclic rings. wikipedia.orgmultichemindia.com

Integration into Polyhedral Oligomeric Silsesquioxanes (POSS) and Related Hybrid Materials

This compound derivatives are instrumental in the development of advanced hybrid materials, particularly those involving Polyhedral Oligomeric Silsesquioxanes (POSS). POSS are cage-like molecules with an inorganic silica (B1680970) core and organic functional groups at the vertices, offering a pathway to create materials with enhanced properties. researchgate.netsemanticscholar.org

Functionalization of Silsesquioxanes via Click Chemistry Approaches

A significant application involves the use of a derivative, prop-2-ynyl 2-chlorobenzoate, in the functionalization of silsesquioxanes through "click chemistry," specifically the copper-catalyzed Huisgen 1,3-dipolar cycloaddition. semanticscholar.orgnih.gov In this process, an azide-functionalized POSS core reacts with prop-2-ynyl 2-chlorobenzoate. semanticscholar.orgnih.gov The reaction results in the formation of octakis(1-propyl-1H-1,2,3-triazole-4-yl(methyl 2-chlorobenzoate))octasilsesquioxane, a nanostructured composite. semanticscholar.orgnih.gov This method provides an efficient way to attach a wide array of new structures to the surface of silsesquioxanes. researchgate.netnih.gov

The synthesis of the key intermediate, prop-2-ynyl 2-chlorobenzoate, is achieved through the condensation of 2-chlorobenzoyl chloride and propargyl alcohol. semanticscholar.org This reaction can be efficiently catalyzed by a heterogeneous solid basic catalyst, SBA-Pr-NH2. semanticscholar.org

Table 2: Functionalization of POSS via Click Chemistry

| POSS Derivative | Alkyne Derivative | Catalyst | Reaction Type |

|---|

Impact on Nanostructured Composite Properties

The incorporation of functional groups derived from this compound into POSS-based composites can significantly influence the material's properties. The introduction of these organic moieties can lead to improvements in thermal stability, mechanical strength, and resistance to atomic oxygen. researchgate.netsemanticscholar.org While specific studies on the direct impact of the this compound moiety are limited, the general principle of functionalizing POSS is to tailor the properties of the final hybrid material for specific applications. researchgate.netresearchgate.netnih.gov The functional groups can alter the compatibility of the POSS filler with a polymer matrix, leading to enhanced performance of the resulting nanocomposite. researchgate.net

Development as a Catalyst Component or Ligand in Catalytic Systems

This compound itself is not typically a direct catalyst component. However, its derivatives, particularly the organophosphorus ligand o-diphenylphosphinobenzoic acid synthesized from it, are crucial in various catalytic systems. google.comwikipedia.org These ligands coordinate with metal centers, such as palladium or nickel, to form active catalysts for a range of chemical transformations. wikipedia.orgnih.gov

For instance, ligands derived from 2-diphenylphosphinobenzoic acid are used in palladium-catalyzed amination reactions of aryl chlorides. nih.gov The structure of the ligand, including the steric and electronic properties imparted by the diphenylphosphino and carboxylic acid groups, plays a critical role in the catalyst's activity, stability, and selectivity. nih.govwikipedia.org The development of such ligands is an active area of research aimed at creating more efficient and robust catalysts for organic synthesis. nih.govresearchgate.net

Evaluation in Polymerization Catalysis (e.g., Propylene (B89431) Polymerization)

In the production of isotactic polypropylene (B1209903), Ziegler-Natta catalysts are of paramount importance. rsc.org These catalyst systems typically consist of a titanium-based active species supported on magnesium chloride, a co-catalyst (usually an organoaluminum compound), and internal and external electron donors. rsc.orgmdpi.com The internal donor, incorporated during the catalyst preparation, plays a crucial role in controlling the stereospecificity of the catalyst, thereby influencing the properties of the resulting polymer, such as isotacticity, molecular weight, and molecular weight distribution (MWD). scispace.comacs.org

Benzoate (B1203000) esters, as a class of compounds, have been historically significant as internal donors in Ziegler-Natta catalysts. nih.gov While specific research detailing the performance of this compound as an internal donor is not extensively available in publicly accessible literature, its role and effectiveness can be inferred from studies on analogous compounds such as ethyl benzoate and other substituted benzoates. The structure of the internal donor, including the nature of the alkyl group and any substituents on the aromatic ring, significantly impacts the catalyst's performance. mdpi.com

The primary function of the internal donor is to enhance the stereoselectivity of the catalyst. diva-portal.org It is understood that the donor molecule coordinates to the MgCl₂ support, influencing the distribution and nature of the titanium active sites. nih.gov This, in turn, leads to a higher degree of isotacticity in the polypropylene produced. For instance, the addition of ethyl benzoate to a TiCl₄/MgCl₂ catalyst system has been shown to significantly increase the isotactic index of the resulting polypropylene. researchgate.net

The performance of a Ziegler-Natta catalyst is typically evaluated based on several key parameters:

Catalytic Activity: Measured as the mass of polymer produced per unit mass of catalyst per unit time (e.g., kg PP/g cat·h).

Isotacticity Index (I.I.): The weight percentage of the polymer that is insoluble in a boiling hydrocarbon solvent like heptane, indicating the degree of stereoregularity. nih.gov

Molecular Weight (Mw) and Molecular Weight Distribution (MWD): These parameters are crucial for the processing and mechanical properties of the polymer. MWD is often expressed as the polydispersity index (PDI = Mw/Mn).

While a specific data table for this compound is not available, the following table presents representative data for Ziegler-Natta catalysts using other benzoate-based internal donors to illustrate their typical performance in propylene polymerization. This provides a comparative context for the expected performance of a catalyst system employing this compound.

| Internal Donor | Catalyst System | Activity (kg PP/g cat·h) | Isotacticity Index (%) | MWD (PDI) | Reference |

|---|---|---|---|---|---|

| Ethyl Benzoate | TiCl₄/MgCl₂ | Data not specified | Increased significantly with donor addition | Data not specified | researchgate.net |

| Diisobutyl Phthalate (DIBP) | TiCl₄/MgCl₂ | ~42.5 | 98.0 | 5.5 | nih.gov |

| 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate | POPs-supported ZN | 15.3 x 10³ (g PP/mol Ti·h) | 98.2 | 12.3 | nih.gov |

The substitution pattern on the benzoate, such as the chloro group at the 2-position in this compound, is expected to influence the electronic and steric properties of the donor molecule. This, in turn, would affect its interaction with the catalyst components and consequently the polymerization performance. It is plausible that the presence of the electron-withdrawing chloro group could modify the electron-donating ability of the ester, potentially leading to different catalytic activity and stereoselectivity compared to unsubstituted benzoates. However, without direct experimental data, this remains a hypothesis.

Investigation of Metal Complex Formation for Catalytic Applications

This compound, containing both ester and chloro functional groups, has the potential to act as a ligand in the formation of metal complexes. nih.gov These complexes, in turn, could exhibit catalytic activity in various organic transformations. The coordination of metal ions can occur through the oxygen atoms of the carboxylate group, and potentially through the chlorine atom, although the latter is less common for this type of ligand.

Research into the synthesis and characterization of metal complexes with 2-chlorobenzoate ligands (the parent acid of this compound) has been conducted. For instance, copper(II) and zinc(II) complexes with 2-chlorobenzoate and other auxiliary ligands have been synthesized and structurally characterized. nih.govresearchgate.net In these structures, the 2-chlorobenzoate ligand typically coordinates to the metal center through the carboxylate oxygen atoms in a monodentate or bidentate fashion. nih.gov

A study on a dinuclear copper(II) complex with 2-chlorobenzoate, [Cu₂(2-ClBenz)₄(acetone)₂], revealed a paddle-wheel structure where four 2-chlorobenzoate ligands bridge the two copper centers. researchgate.net The catalytic applications of such complexes are an area of active research, with potential uses in oxidation, reduction, and cross-coupling reactions. nih.gov For example, cobalt complexes with derivatives of benzoic acid have been studied for their catalytic activity in dioxygen reduction. lanl.gov

While specific studies on the catalytic applications of metal complexes derived directly from this compound are scarce in the literature, the known coordination chemistry of the 2-chlorobenzoate moiety suggests that its propyl ester could form similar catalytically active metal complexes. The propyl group would primarily influence the solubility and steric environment of the resulting complex.

The following table summarizes the types of metal complexes formed with 2-chlorobenzoate or its derivatives and their potential or demonstrated applications.

| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Potential/Demonstrated Application | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzoate | Co(II) | [Co(2-ClBA)₂(CNP)₂(H₂O)₂] | Octahedral | Potential as an inhibitor for SARS-CoV-2 enzymes (in silico study) | nih.gov |

| 2-Chlorobenzoate | Zn(II) | [Zn(2-ClBA)₂(CNP)₂(H₂O)₂] | Octahedral | Potential as an inhibitor for SARS-CoV-2 enzymes (in silico study) | nih.gov |

| 2-Chlorobenzoate | Cu(II) | [Cu₂(2-ClBenz)₄(acetone)₂] | Paddle-wheel dinuclear | Structural model for halogen···halogen interactions | researchgate.net |

| 2-Chlorobenzoic acid | Co(II) | Co(N₂O₂) complex | Not specified | Catalytic dioxygen reduction | lanl.gov |

2-ClBA = 2-Chlorobenzoate, CNP = 3-Cyanopyridine

The synthesis of such complexes would typically involve the reaction of a suitable metal salt with this compound in an appropriate solvent. Characterization would employ techniques such as X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (FT-IR, NMR, UV-Vis) to elucidate the coordination environment of the metal ion. nih.gov The catalytic performance of these novel complexes would then be evaluated in relevant chemical reactions.

Environmental Transformation Research of Propyl 2 Chlorobenzoate

Biotic Degradation Mechanisms and Microbe-Mediated Transformations

The biodegradation of Propyl 2-chlorobenzoate (B514982) is expected to proceed primarily through the degradation of its hydrolysis product, 2-chlorobenzoic acid (2-CBA), by various microorganisms present in soil and water.

The microbial degradation of 2-CBA has been extensively studied. Both aerobic and anaerobic pathways for its breakdown have been identified. jbarbiomed.com Under aerobic conditions, the initial step is typically the enzymatic cleavage of the aromatic ring. jbarbiomed.com

One common pathway involves the action of 2-chlorobenzoate-1,2-dioxygenase, an enzyme that catalyzes the dihydroxylation of the aromatic ring to form catechol. jbarbiomed.com This is considered an ortho-cleavage pathway. jbarbiomed.com Subsequently, the catechol intermediate is further degraded through ring cleavage to simpler aliphatic compounds that can enter central metabolic pathways.

In some bacterial strains, such as Burkholderia cepacia 2CBS, the degradation of 2-CBA can also lead to the formation of 2,3-dihydroxybenzoic acid, indicating a 2,3-dioxygenase activity alongside the primary 1,2-dioxygenase activity.

The primary biodegradation products of the Propyl 2-chlorobenzoate transformation pathway originate from the microbial metabolism of 2-chlorobenzoic acid. A key step in this process is the stoichiometric release of the chloride ion.

Table 3: Identified Biodegradation Products from 2-Chlorobenzoic Acid

| Initial Substrate | Key Enzyme | Intermediate Product |

| 2-Chlorobenzoic Acid | 2-Chlorobenzoate-1,2-dioxygenase | Catechol |

| 2-Chlorobenzoic Acid | 2-Halobenzoate-1,2-dioxygenase / 2,3-dioxygenase | 2,3-Dihydroxybenzoic acid |

Source: Adapted from scientific literature on 2-CBA degradation. jbarbiomed.com

The rate of microbial degradation of chlorobenzoates is influenced by several environmental factors. Dissolved oxygen is a critical parameter for aerobic degradation pathways. Studies on the degradation of 2-CBA have shown that the process is oxygen-dependent. The presence of sufficient dissolved oxygen is necessary for the initial dioxygenase-catalyzed attack on the aromatic ring.

Other factors that can influence biodegradation rates include:

Temperature and pH: Microbial activity is generally optimal within specific temperature and pH ranges.

Nutrient Availability: The presence of other carbon and nitrogen sources can affect the rate of degradation. For instance, some nitrogen sources have been observed to reduce the degradation rate of 2-CBA. jbarbiomed.com

Acclimation of Microbial Populations: Microorganisms may require a period of adaptation before they can efficiently degrade a particular compound. epa.gov

Medicinal Chemistry Scaffolding and Structural Design Principles

Propyl 2-chlorobenzoate (B514982) as a Privileged Scaffold for Molecular Design

In medicinal chemistry, a "privileged scaffold" refers to a core molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the design of novel therapeutic agents. While Propyl 2-chlorobenzoate itself is primarily a synthetic intermediate, the 2-chlorobenzoic acid moiety it contains is a component of structures that have been instrumental in drug discovery and development. For instance, 2-chlorobenzoic acid is a key precursor in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). mdpi.com This highlights the utility of the chloro-substituted phenyl ring in constructing biologically active molecules.

The concept of a privileged scaffold is also exemplified by structures like quinoline (B57606) and coumarin, which are rigid, readily modified, and form the core of numerous physiologically active agents. nih.govmdpi.com Similarly, the benzoate (B1203000) framework, particularly when substituted, offers a platform for creating molecular diversity. The 2-chlorobenzoate structure is found within more complex molecules that exhibit significant biological effects, such as antiproliferative activity. nih.gov Its value lies in its specific steric and electronic properties, which can be leveraged to achieve desired interactions with biological macromolecules. The presence of the chlorine atom at the ortho position provides a distinct substitution pattern that influences the molecule's conformation and chemical reactivity, making it a valuable building block in the synthesis of targeted compound libraries.

Scaffold Hopping and Bioisosteric Replacement Strategies Applied to the Benzoate Ester Framework

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design aimed at discovering novel compounds with improved properties. nih.govnih.gov Scaffold hopping involves replacing the central core or framework of a molecule with a structurally different scaffold while preserving the original orientation of key functional groups. researchgate.net Bioisosteric replacement is a more focused approach that involves exchanging a functional group within a molecule for another group with similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net

Applied to the this compound framework, these strategies can be envisioned as follows:

Scaffold Hopping: The benzoate ester core could be replaced entirely. For example, the phenyl ring could be "hopped" to a different aromatic or heteroaromatic system, such as a pyridine, thiophene, or pyrazole (B372694) ring. This would fundamentally alter the core structure while potentially maintaining the spatial arrangement of the ester and chloro-substituents, leading to compounds in a novel chemical space. nih.gov

Bioisosteric Replacement: This strategy would involve more subtle modifications. The ester linkage (-COO-) could be replaced with a bioisosteric equivalent like an amide (-CONH-), a reverse amide (-NHCO-), or a sulfonamide (-SO₂NH-). The chlorine atom, a classic halogen bioisostere, could be swapped for other groups of similar size and electronegativity, such as a trifluoromethyl group (-CF₃) or a cyano group (-CN). researchgate.net

These methods are powerful tools for navigating beyond existing patent landscapes and for optimizing lead compounds to overcome issues such as poor metabolic stability or low synthetic accessibility. nih.govresearchgate.net

To explore the chemical space around this compound, medicinal chemists would systematically design and synthesize a library of analogs. This process involves modifying each component of the parent molecule to understand its contribution to the compound's physicochemical properties.

Modification of the Propyl Group: The n-propyl chain can be altered to explore the impact of size, branching, and polarity. Analogs could include esters with smaller alkyl groups (methyl, ethyl), larger alkyl groups (butyl, pentyl), branched chains (isopropyl, isobutyl), or chains containing heteroatoms (e.g., 2-methoxyethyl).

Modification of the Phenyl Ring Substitution: The position and nature of the substituent on the benzene (B151609) ring are critical variables. Analogs would include moving the chlorine atom to the meta (3-chloro) or para (4-chloro) positions to probe the effect of its location. Furthermore, the chlorine could be replaced with other halogens (F, Br, I) or with non-halogen groups of varying electronic properties (e.g., methyl, methoxy, nitro). nih.gov

Modification of the Benzoate Core: As discussed under bioisosteric replacement, the ester functional group itself can be replaced with other linkers to create a diverse set of compounds with different hydrogen bonding capabilities and conformational preferences.

The following interactive table illustrates a hypothetical set of analogs designed for structural diversity exploration.

| Analog ID | Alkyl Group Modification | Ring Substitution Modification | Core Modification |

|---|---|---|---|

| P2CB-001 | Ethyl | 2-chloro (unchanged) | Ester (unchanged) |

| P2CB-002 | Isopropyl | 2-chloro (unchanged) | Ester (unchanged) |

| P2CB-003 | Propyl (unchanged) | 3-chloro | Ester (unchanged) |

| P2CB-004 | Propyl (unchanged) | 4-chloro | Ester (unchanged) |

| P2CB-005 | Propyl (unchanged) | 2-fluoro | Ester (unchanged) |

| P2CB-006 | Propyl (unchanged) | 2-methyl | Ester (unchanged) |

| P2CB-007 | Propyl (unchanged) | 2-chloro (unchanged) | Amide |

The presence of a substituent at the ortho position of a benzoic acid or its ester has a profound impact on the molecule's three-dimensional structure, a phenomenon often termed the "ortho effect". researchgate.net In this compound, the chlorine atom ortho to the propoxycarbonyl group introduces significant steric hindrance. researchgate.netnih.gov

In unsubstituted benzoic acid esters, the ester group tends to be coplanar with the benzene ring to maximize π-conjugation. However, the bulky chlorine atom in the ortho position clashes sterically with the carbonyl oxygen or the propoxy group. To alleviate this strain, the C(ring)-C(carbonyl) bond twists, forcing the ester group out of the plane of the phenyl ring. cdnsciencepub.comrsc.org This rotation disrupts the electronic conjugation between the carbonyl group and the aromatic system. cdnsciencepub.com

The following table summarizes the expected conformational differences.

| Feature | This compound (Ortho) | Propyl 4-chlorobenzoate (B1228818) (Para) | Reference |

|---|---|---|---|

| Steric Hindrance | High (between Cl and ester group) | Low | researchgate.netnih.gov |

| Ring-Ester Torsion Angle | Significant (non-zero) | Near zero (planar) | rsc.org |

| π-Conjugation | Disrupted | Maximized | cdnsciencepub.com |

| Molecular Shape | Twisted, non-planar | Largely planar | nih.govrsc.org |

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Exploration (excluding biological activity)

Cheminformatics provides a powerful computational framework for analyzing chemical data and guiding molecular design, even before biological testing. libretexts.org For a compound series based on this compound, these tools can be used to explore structure-property relationships from a purely physicochemical perspective. This process helps in prioritizing which analogs to synthesize and ensuring that a diverse and informative chemical space is explored.

The typical workflow involves:

Virtual Library Generation: A large, virtual library of analogs of this compound is created in silico based on the diversification strategies outlined in section 7.2.1.

Descriptor Calculation: For each molecule in the virtual library, a wide range of molecular descriptors is calculated. These are numerical values that quantify various aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic features.

Chemical Space Analysis: The descriptor data is used to map the "chemical space" of the library. Techniques like Principal Component Analysis (PCA) can visualize the diversity of the compound set, identifying clusters of similar molecules and areas of unexplored property space.

Structure-Property Relationship Modeling: Quantitative Structure-Property Relationship (QSPR) models can be built to correlate structural features (descriptors) with physicochemical properties like solubility or stability, without reference to biological activity. This helps in designing molecules with more "drug-like" properties. ljmu.ac.uk

Data mining techniques can be applied to large chemical databases to identify which structural motifs (like the 2-chlorobenzoate fragment) are commonly associated with certain physicochemical profiles, providing further insights for design. core.ac.uk

The following table lists some common molecular descriptors that would be calculated for a cheminformatics analysis of this compound analogs.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Physicochemical | Molecular Weight (MW), LogP (lipophilicity) | Basic drug-like properties (size, fat/water solubility) |

| Topological | Topological Polar Surface Area (TPSA), Number of Rotatable Bonds | Molecular polarity, flexibility |

| Electronic | Partial charges, Dipole moment | Distribution of electrons, potential for polar interactions |

| 3D/Steric | Molecular Surface Area, Molecular Volume | Molecular size and shape |

Q & A

Q. What are the standard synthetic methodologies for producing propyl 2-chlorobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions between 2-chlorobenzoyl chloride and propargyl alcohol, often catalyzed by aminopropyl-functionalized silica nanoparticles (e.g., SBA-Pr-NH₂) to enhance yield and reduce side products . Optimization involves adjusting molar ratios (e.g., 1:1.2 for acid chloride to alcohol), reaction temperature (40–60°C), and solvent selection (e.g., dichloromethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Kinetic studies using FT-IR or HPLC can monitor reaction progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm esterification via shifts at δ 4.3–4.5 ppm (propyl OCH₂) and δ 165–170 ppm (ester carbonyl) .

- GC-MS : Identifies molecular ion peaks (m/z ~212 for C₁₀H₁₁ClO₂) and fragmentation patterns.

- HPLC : Quantifies purity using reverse-phase C18 columns and UV detection at 254 nm . Calibration with certified reference materials ensures accuracy.

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Accelerated hydrolysis studies in buffered solutions (pH 2–12) at 25–60°C, sampled at intervals (e.g., 0, 24, 48 hrs). Analyze residual compound via HPLC and identify degradation products (e.g., 2-chlorobenzoic acid) using LC-MS. First-order kinetics models estimate degradation half-lives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in microbial degradation data for this compound?

Conflicting reports on substrate utilization by Desulfomonile spp. (e.g., vs. 18) require:

- Controlled co-culture experiments : Isolate strains and test degradation in defined media (e.g., HP culture conditions) .

- Metagenomic profiling : Compare microbial communities in conflicting studies to identify symbiotic interactions or inhibitor presence.

- Isotopic labeling : Track ¹³C-propyl 2-chlorobenzoate degradation pathways via SIP (stable isotope probing) .

Q. How can computational modeling predict the environmental fate of this compound?

Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives, bioaccumulation potential, and toxicity. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter or microbial enzymes. Validate predictions with microcosm studies measuring mineralization rates (¹⁴CO₂ evolution) .

Q. What advanced catalytic systems improve the regioselective functionalization of this compound?

Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) enable site-specific modifications. Recent studies highlight click chemistry (azide-alkyne cycloaddition) for grafting this compound onto silsesquioxane frameworks, enhancing thermal stability . Optimize catalyst loading (0.5–2 mol%) and solvent polarity (DMF > THF) to control selectivity.

Q. How do researchers design cytotoxicity assays for this compound derivatives?

- In vitro models : Use human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines.

- Dose-response curves : Test 0.1–100 µM concentrations, measuring IC₅₀ via MTT assays.

- Mechanistic studies : Apply flow cytometry (apoptosis markers) and ROS detection kits to elucidate toxicity pathways .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported toxicity thresholds for this compound?

- Meta-analysis : Pool data from AEGL studies () and apply heterogeneity tests (Cochran’s Q).

- Standardized protocols : Replicate experiments under uniform conditions (e.g., OECD Test Guidelines 423 for acute toxicity).

- Sensitivity analysis : Identify variables (e.g., animal strain, exposure duration) causing divergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro